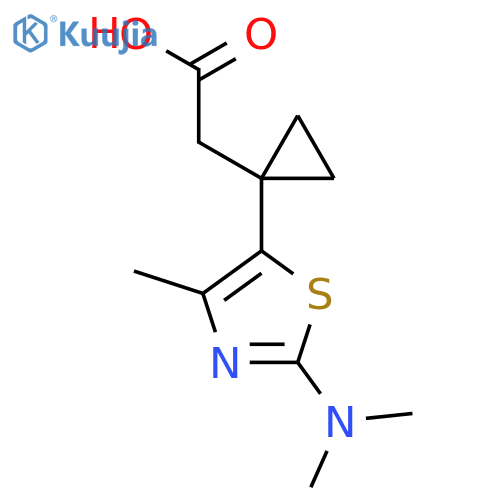Cas no 2105661-63-8 (2-{1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropyl}acetic acid)

2105661-63-8 structure
商品名:2-{1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropyl}acetic acid
2-{1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropyl}acetic acid
- 2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid
- 2105661-63-8
- EN300-1743035
-
- インチ: 1S/C11H16N2O2S/c1-7-9(16-10(12-7)13(2)3)11(4-5-11)6-8(14)15/h4-6H2,1-3H3,(H,14,15)
- InChIKey: DESQNUCEZCYXJX-UHFFFAOYSA-N
- ほほえんだ: S1C(N(C)C)=NC(C)=C1C1(CC(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 240.09324893g/mol
- どういたいしつりょう: 240.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 81.7Ų
2-{1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropyl}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743035-10.0g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 10g |
$7250.0 | 2023-06-03 | ||
| Enamine | EN300-1743035-0.1g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1743035-0.5g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 0.5g |
$1619.0 | 2023-09-20 | ||
| Enamine | EN300-1743035-0.05g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1743035-1.0g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 1g |
$1686.0 | 2023-06-03 | ||
| Enamine | EN300-1743035-0.25g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1743035-2.5g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1743035-1g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1743035-5g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 5g |
$4890.0 | 2023-09-20 | ||
| Enamine | EN300-1743035-5.0g |
2-{1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropyl}acetic acid |
2105661-63-8 | 5g |
$4890.0 | 2023-06-03 |
2-{1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropyl}acetic acid 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
2105661-63-8 (2-{1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropyl}acetic acid) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
